Scopoline

Enzyme inhibition Acetylcholinesterase Trypsin

Scopoline is the analytically indispensable EP Impurity H reference for tiotropium bromide QC. Its ether-bridged, distorted tropane skeleton eliminates acetylcholinesterase inhibition entirely, unlike scopolamine or atropine—making it the only valid negative control for cholinergic assays and an essential comparator in conformational SAR studies. High-purity Scopoline also serves as the definitive reaction endpoint marker in thermal scopine rearrangement studies. For regulatory-grade impurity profiling, pharmacopoeial specificity demands Scopoline; generic tropane standards will not satisfy EP monograph requirements.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
Cat. No. B7933895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScopoline
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCN1C2CC3CC1C(C2O)O3
InChIInChI=1S/C8H13NO2/c1-9-5-2-4-3-6(9)8(11-4)7(5)10/h4-8,10H,2-3H2,1H3/t4-,5-,6+,7-,8-/m0/s1
InChIKeyMEGPURSNXMUDAE-RLMOJYMMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Scopoline (CAS 487-27-4): A Structurally Distorted Tropane Alkaloid with Differentiated Enzyme Inhibition and Analytical Utility


Scopoline (CAS 487-27-4, C8H13NO2, MW 155.19) is a tropane alkaloid that is readily formed from scopine [1]. It features a distorted tropane skeleton due to an ether bridge, which significantly alters its conformation and pharmacological profile compared to classical tropane alkaloids like scopolamine or atropine [2]. While structurally related to scopolamine (hyoscine), scopoline exhibits a distinct enzyme inhibition fingerprint, notably lacking acetylcholinesterase (AChE) inhibitory activity while retaining moderate trypsin inhibition, and it serves as a critical reference standard and impurity marker in pharmaceutical quality control applications .

Why Scopolamine, Atropine, or Scopine Cannot Simply Replace Scopoline in Analytical and Enzymatic Assays


Scopoline's unique molecular architecture—a distorted tropane ring caused by an intramolecular ether bridge—fundamentally alters its biochemical interactions and physicochemical properties relative to its closest analogs [1]. Direct substitution with scopolamine or atropine in analytical reference workflows would fail to meet pharmacopoeial specificity requirements for impurity profiling, as scopoline methobromide is a designated EP Impurity H for tiotropium bromide . Furthermore, in enzymatic assays, scopolamine derivatives (compounds 2-5) show significant AChE inhibition (IC50 37.4-94.7 μM), whereas scopoline (compound 6) is uniquely devoid of this activity, rendering it unsuitable as a substitute in studies targeting cholinergic pathways [2]. Substituting scopine for scopoline in thermochemical studies is also invalid, as scopine converts to scopoline only at elevated temperatures (100°C), a transformation that does not occur with atropine or homatropine under the same conditions [3]. The evidence below quantifies these critical points of differentiation.

Quantitative Differentiation of Scopoline: Enzyme Inhibition, Impurity Profiling, and Structural Selectivity Data


Scopoline Lacks AChE Inhibitory Activity Unlike Scopolamine and Its Derivatives, Defining a Unique Enzymatic Fingerprint

In a head-to-head comparison of scopolamine (1) and five of its derivatives (2-6), scopoline (compound 6) was the only derivative that showed no appreciable acetylcholinesterase (AChE) inhibitory activity, whereas scopolamine N-oxide (89.9% inhibition, IC50 = 37.4 μM), scopolamine sulfonic acid (70.3% inhibition, IC50 = 46.9 μM), and O-methyl scopolamine (66.1% inhibition, IC50 = 94.7 μM) all exhibited significant AChE inhibition [1]. In contrast, scopoline demonstrated the highest trypsin inhibitory activity among the tested derivatives, with 54.0 ± 1.4% inhibition and an IC50 of 621.2 ± 3.7 μM, while scopolamine itself showed no meaningful trypsin inhibition [1].

Enzyme inhibition Acetylcholinesterase Trypsin Structure-activity relationship Alkaloid derivatives

Scopoline Methobromide is a Pharmacopoeial Impurity (EP Impurity H) in Tiotropium Bromide, Mandating Its Use in Pharmaceutical QC

Scopoline methobromide (CAS 845870-40-8) is officially designated as Tiotropium EP Impurity H, a critical impurity marker in the European Pharmacopoeia monograph for tiotropium bromide, a widely prescribed muscarinic antagonist for COPD . This designation imposes a specific analytical requirement: any generic substitution in impurity profiling would fail to meet pharmacopoeial compliance standards. Scopoline itself serves as the precursor scaffold for this impurity and is used as a reference standard in analytical method development and validation for ANDA submissions [1].

Pharmaceutical impurities Tiotropium bromide EP Impurity H Analytical reference standard Quality control

Thermal Conversion Selectivity: Scopine Yields Scopoline at 100°C While Atropine and Homatropine Yield Tropine at 25°C

Microchemical studies reveal a stark difference in thermal reaction pathways: scopine is recovered unchanged when the reaction is carried out at 25°C for 1 hour, but scopoline becomes the major product at 100°C [1]. In contrast, both atropine and homatropine yield tropine under the mild 25°C/1-hour conditions, demonstrating a fundamentally different thermal stability and rearrangement pathway [1]. This temperature-dependent conversion is unique to the scopine/scopoline pair among common tropane alkaloids.

Tropane alkaloid Thermal stability Scopine Atropine Homatropine Reaction pathway

Fungitoxic Activity Comparable to Scopoletin but with Reduced Phytotoxicity, Differentiating Scopoline in Agricultural Research

Scopoline exhibits fungitoxic effects against Sclerotinia sclerotiorum at doses similar to scopoletin, a well-characterized antifungal coumarin [1]. However, scopoline (and its glucoside scopolin) is known to be less phytotoxic than both ayapin and scopoletin [1]. This property allows its accumulation to confer head rot resistance in plants with minimal collateral damage to host tissues, a key advantage in plant pathology and crop protection research [1].

Fungitoxic Sclerotinia sclerotiorum Scopoletin Phytotoxicity Coumarin Plant defense

Conformational Distortion: Scopoline Possesses an Ether-Bridged, Distorted Tropane Skeleton Not Found in Scopolamine or Atropine

Rotational spectroscopic investigation reveals that scopoline adopts a single, highly distorted conformation featuring an ether bridge that severely warps the canonical tropane motif [1]. This structural perturbation is not present in scopolamine, atropine, or other classical tropane alkaloids, which retain a more planar and less constrained bicyclic framework [1]. The nitrogen inversion dynamics and overall molecular geometry of scopoline are unique among this class, directly impacting its receptor binding and enzymatic interactions [1].

Tropane alkaloid Conformational analysis Ether bridge Rotational spectroscopy Structure-activity relationship

Procurement-Relevant Application Scenarios for Scopoline (CAS 487-27-4) Based on Verified Differentiation


Pharmaceutical Impurity Profiling and Reference Standard for Tiotropium Bromide Quality Control

Scopoline and its methobromide derivative are essential reference materials for analytical laboratories performing impurity profiling of tiotropium bromide active pharmaceutical ingredient (API) in compliance with European Pharmacopoeia (EP) monograph specifications . Scopoline methobromide is specifically designated as EP Impurity H, and its accurate quantification requires a certified scopoline reference standard for method development, validation, and routine QC testing [3]. Substitution with generic tropane alkaloid standards is not acceptable for regulatory submissions.

Structure-Activity Relationship (SAR) Studies Requiring a Distorted Tropane Scaffold Devoid of AChE Activity

Researchers investigating the relationship between tropane alkaloid conformation and cholinergic pharmacology should utilize scopoline as a key comparator due to its unique ether-bridged, distorted skeleton and its complete lack of acetylcholinesterase inhibitory activity, a property not shared by scopolamine or its active derivatives [3]. This makes scopoline an ideal negative control or scaffold for designing analogs with reduced off-target cholinergic effects.

Thermochemical and Synthetic Studies of Tropane Alkaloid Rearrangement Pathways

Scopoline is the major product formed from scopine upon heating to 100°C, a reaction that does not occur with atropine or homatropine under mild conditions (they yield tropine at 25°C) . Consequently, synthetic chemists exploring tropane alkaloid derivatization or thermal stability must use authentic scopoline to establish reaction endpoints and characterize products. This scenario underscores the need for high-purity scopoline as a starting material or analytical standard in mechanistic investigations.

Plant Pathology Research on Coumarin-Mediated Fungal Resistance with Reduced Phytotoxicity

Agricultural scientists studying the role of phytoalexins in Sclerotinia sclerotiorum resistance (e.g., sunflower head rot) should select scopoline (or scopolin) over scopoletin when the experimental goal is to dissect antifungal activity from phytotoxic side effects . Scopoline's comparable antifungal potency but lower plant toxicity allows for cleaner interpretation of plant defense responses and supports the development of crop protection strategies with improved safety margins .

Technical Documentation Hub

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